2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Description

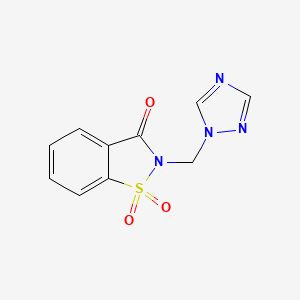

Structure and Synthesis: The compound 2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione features a benzisothiazole trione core (1,1,3-trione) fused with a 1,2-benzisothiazole ring and a 1,2,4-triazole substituent at the methyl position. This structure combines the electron-deficient benzisothiazole trione moiety, known for its stability and reactivity, with the pharmacologically versatile 1,2,4-triazole group.

Synthetic routes for analogous benzisothiazole derivatives often involve condensation reactions. For instance, describes the synthesis of 1,2-benzisothiazol-3(2H)-one derivatives using p-toluenesulfonyl chloride and triethylamine in CH₂Cl₂, followed by purification via recrystallization . Similarly, highlights the synthesis of structurally related compounds like HTS09643, which shares the benzisothiazole trione backbone but differs in substituents .

Applications:

Triazole-containing compounds are widely studied for their biological activities, including enzyme inhibition (e.g., carbonic anhydrase-II) and antiproliferative effects . The benzisothiazole trione core is also prevalent in industrial applications, such as corrosion inhibitors and photostabilizers .

Properties

IUPAC Name |

1,1-dioxo-2-(1,2,4-triazol-1-ylmethyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S/c15-10-8-3-1-2-4-9(8)18(16,17)14(10)7-13-6-11-5-12-13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMUXIMVWFHUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in the regulation of various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction leads to the inhibition of the enzyme, thereby disrupting the synthesis of estrogens.

Biological Activity

The compound 2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a derivative of benzisothiazole and triazole, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Numerous studies have investigated the anticancer properties of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of aromatic substituents in the triazole ring has been shown to enhance cytotoxicity and selectivity against cancer cells.

Case Study:

A study evaluated several triazole-based compounds for their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that specific modifications to the triazole structure improved anticancer efficacy. For example, compounds with aryl groups at the C-5 position of the triazole ring exhibited enhanced activity compared to their non-substituted counterparts .

Antifungal Activity

The antifungal properties of benzisothiazole derivatives have also been explored. Research has shown that certain derivatives possess effective antifungal activity against various pathogenic fungi. The mechanism often involves disruption of fungal cell wall synthesis or interference with mitochondrial function.

Table 1: Antifungal Activity Comparison

| Compound | Target Fungus | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | Botrytis cinerea | 84.4 | |

| Compound B | Fusarium graminearum | 57.7 | |

| Compound C | Thanatephorus cucumeris | 37.5 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes: Triazoles are known to inhibit enzymes critical for nucleic acid synthesis in pathogens.

- Disruption of Microtubule Formation: Some studies indicate that triazole derivatives can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of new compounds. Recent studies involving zebrafish embryos have shown that certain derivatives exhibit low toxicity while maintaining significant biological activity. This suggests a favorable therapeutic index for these compounds .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Functional Comparisons

Enzyme Inhibition: The target compound and HTS10550 () both inhibit PonAAS2, an enzyme involved in auxin biosynthesis. Saccharin (1,2-benzisothiazole-1,1-dioxide) lacks a triazole group but shares the benzisothiazole backbone, demonstrating weaker biological activity in enzyme inhibition .

Antiproliferative Activity :

- The oxadiazole-substituted benzisothiazole derivative () shows moderate antiproliferative effects, likely due to the electron-withdrawing oxadiazole enhancing cellular uptake . The target compound’s triazole group may offer similar benefits but with improved metabolic stability.

Corrosion Inhibition :

Q & A

Basic: What are the optimized synthetic routes for 2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via one-pot reactions using NaOH as a base, achieving yields >70% under mild conditions (50–60°C, 6–8 hours) . Microwave irradiation significantly reduces reaction time (15–30 minutes) while maintaining comparable yields, likely due to enhanced molecular collision efficiency . Comparative studies suggest:

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional heating | 60 | 6–8 h | 72 |

| Microwave-assisted | 80 | 20 min | 68 |

Purification typically involves recrystallization from ethanol/water mixtures. Use anhydrous solvents to minimize byproducts like hydrolyzed benzisothiazole intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d6 to resolve triazole (δ 8.2–8.5 ppm) and benzisothiazole protons (δ 7.5–8.1 ppm). -NMR is critical if fluorinated analogs are present .

- X-ray crystallography : Single-crystal analysis confirms the planar benzisothiazole core and triazole-methyl spatial orientation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles (e.g., S–N–C: ~120°) .

- FT-IR : Key peaks include C=N (1630–1650 cm) and S=O (1150–1250 cm) .

Basic: How should researchers assess the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13, 40°C). HPLC analysis (C18 column, acetonitrile/water mobile phase) identifies degradation products. The compound is stable at pH 5–7 but hydrolyzes in acidic/basic media, forming benzisothiazole-3(2H)-one .

- Solvent compatibility : Use polar aprotic solvents (DMF, DMSO) for long-term storage. Avoid alcohols, which may induce esterification at the trione moiety .

Advanced: What computational strategies predict the compound’s electronic properties and binding interactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G+(d,p) level to calculate HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Solvent effects (e.g., ethanol) are modeled using the PCM framework .

- Molecular docking : AutoDock Vina simulates interactions with fungal CYP51 (target for triazole antifungals). Key residues (e.g., Phe228) form π-π stacking with the benzisothiazole ring (binding energy: −8.2 kcal/mol) .

Advanced: How can microbial/enzymatic degradation pathways be analyzed, and what are the major metabolites?

Methodological Answer:

- Microbial degradation : Incubate with Streptomyces spp. (30°C, pH 7.0). LC-MS/MS identifies metabolites via oxidation at the methylene bridge (m/z +16) or triazole ring cleavage (m/z −81) .

- Enzymatic assays : Use fungal laccases (0.1 U/mL, 37°C) to simulate environmental degradation. Kinetic parameters (: 0.5 mM; : 2.1 μM/min) suggest moderate substrate affinity .

Advanced: What in vitro assays evaluate its biological activity, particularly enzyme inhibition?

Methodological Answer:

- CYP450 inhibition : Use human liver microsomes with fluconazole as a control. IC values are determined via fluorometric assays (e.g., ≥50 μM indicates low toxicity) .

- Antifungal activity : Broth microdilution (CLSI M38) against Candida albicans (MIC: 8–16 μg/mL). Synergy studies with amphotericin B reduce MIC 4-fold via Checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.